N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a chemical compound known for its unique structural features and potential applications in various fields. It is a derivative of phenylacetamide and contains benzoyl and dimethoxy substituents on the phenyl ring. This compound has been studied for its potential biological activities and its role as a synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide typically involves the acylation of 2-benzoyl-4,5-dimethoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction mixture is then heated to promote the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted phenylacetamides .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential biological activities, including anticonvulsant, antidepressant, and antiproliferative effects.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-benzoylphenyl)acetamide: Lacks the dimethoxy substituents, which may affect its biological activity and chemical reactivity.
N-(4,5-dimethoxyphenyl)acetamide: Lacks the benzoyl group, which can influence its overall properties.
N-(2-benzoyl-4-methoxyphenyl)acetamide: Contains only one methoxy group, leading to different chemical and biological characteristics.
Biological Activity
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with molecular targets, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Benzoyl Group : Enhances lipophilicity and biological interactions.
- Methoxy Groups : Two methoxy substituents increase solubility and modify electronic properties.
- Acetamide Functional Group : Contributes to the compound's reactivity and binding affinity to biological targets.
This structural composition suggests potential applications in anti-inflammatory and analgesic therapies, as well as anticancer strategies.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key findings from preliminary studies indicate:
- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Similar compounds have shown activity against cancer cell lines, suggesting that this compound could modulate metabolic pathways associated with cancer progression .
In Vitro Studies
Preliminary in vitro studies have demonstrated that this compound exhibits selective binding properties. These studies typically involve:
- Cell Proliferation Assays : Evaluating the compound's effect on various cancer cell lines.
- Apoptosis Induction : Assessing the ability to induce programmed cell death in malignant cells.
For example, compounds with similar structures have shown significant inhibition of cell growth in MDA-MB-231 (triple-negative breast cancer) and other cancer cell lines .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest:
- Xenograft Models : The compound has shown promising anticancer effects without significant toxicity in animal models .
- Pharmacokinetics : Studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-benzoylphenyl)-2-phenylacetamide | Lacks methoxy groups | Potentially different reactivity due to absence of electron-donating groups |
N-(4-bromophenyl)-2-(4-ethoxyphenyl)acetamide | Contains bromine and ethoxy instead of methoxy | Different electronic properties affecting biological activity |
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide | Contains an acetyl instead of benzoyl | May exhibit different pharmacokinetic profiles |
This comparative analysis highlights how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Anti-inflammatory Activity : A related compound was shown to inhibit inflammatory markers in vitro, suggesting that this compound may share similar mechanisms.
- Anticancer Research : In a study involving dual-target inhibitors like compound 44e (structurally distinct but functionally relevant), significant anticancer activity was observed against MDA-MB-231 cells. This suggests that targeting multiple pathways may enhance therapeutic efficacy .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO4/c1-11(19)18-14-10-16(22-3)15(21-2)9-13(14)17(20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19) |
InChI Key |
FXOJLCNTDLRHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.